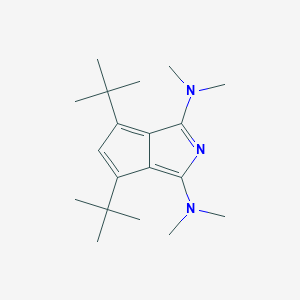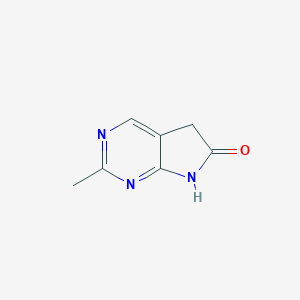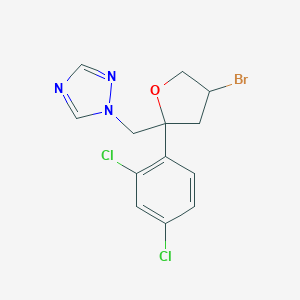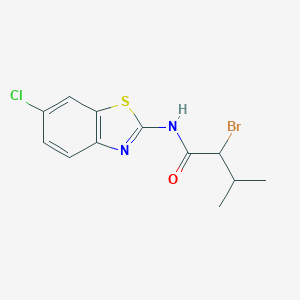
2-Azapentalene, 1,3-bis(dimethylamino)-4,6-di-tert-butyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azapentalene, 1,3-bis(dimethylamino)-4,6-di-tert-butyl- is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of pentalene and has a unique structure that makes it an interesting subject for research.
Mecanismo De Acción
The mechanism of action of 2-Azapentalene is not fully understood. However, it has been suggested that this compound may interact with biological molecules such as proteins and nucleic acids through non-covalent interactions. It has also been proposed that 2-Azapentalene may act as a radical scavenger, protecting cells from oxidative damage.
Biochemical and Physiological Effects:
Studies have shown that 2-Azapentalene exhibits a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may be beneficial in the treatment of diseases such as cancer and neurodegenerative disorders. Additionally, this compound has been shown to have antimicrobial activity, which may be useful in the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Azapentalene is its easy synthesis method, which makes it readily available for research purposes. Additionally, this compound has a unique structure that allows for the synthesis of novel compounds with interesting properties. However, one limitation of 2-Azapentalene is its low solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-Azapentalene. One area of interest is the development of new synthetic methods for this compound, which may lead to the synthesis of novel derivatives with useful properties. Additionally, further studies on the mechanism of action of 2-Azapentalene may provide insight into its potential applications in medicine and materials science. Finally, research on the toxicity and safety of this compound is needed to determine its potential for use in human applications.
Conclusion:
In conclusion, 2-Azapentalene, 1,3-bis(dimethylamino)-4,6-di-tert-butyl-, is a compound with a unique structure that has potential applications in various fields. Its easy synthesis method, interesting properties, and potential for use in medicine and materials science make it an interesting subject for research. Further studies on the mechanism of action, biochemical and physiological effects, and toxicity of this compound are needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of 2-Azapentalene involves the reaction of 1,3-bis(dimethylamino)-2-propyne with 1,3-dibromo-5,5-dimethylhydantoin in the presence of copper powder. This reaction produces 2-Azapentalene as a yellow solid with a high yield.
Aplicaciones Científicas De Investigación
2-Azapentalene has been extensively studied for its potential applications in various fields, including materials science, organic synthesis, and medicinal chemistry. This compound has been used as a building block for the synthesis of novel organic compounds with interesting properties. It has also been used as a fluorescent probe for the detection of metal ions and as a catalyst for organic reactions.
Propiedades
| 113035-26-0 | |
Fórmula molecular |
C19H31N3 |
Peso molecular |
301.5 g/mol |
Nombre IUPAC |
4,6-ditert-butyl-1-N,1-N,3-N,3-N-tetramethylcyclopenta[c]pyrrole-1,3-diamine |
InChI |
InChI=1S/C19H31N3/c1-18(2,3)12-11-13(19(4,5)6)15-14(12)16(21(7)8)20-17(15)22(9)10/h11H,1-10H3 |
Clave InChI |
WGDZZZWMHOVLTI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C2C1=C(N=C2N(C)C)N(C)C)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1=CC(=C2C1=C(N=C2N(C)C)N(C)C)C(C)(C)C |
| 113035-26-0 | |
Sinónimos |
2-Azapentalene, 1,3-bis(dimethylamino)-4,6-di-tert-butyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid](/img/structure/B39879.png)
![(4R)-2-methyl-4-[(2R,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]-1,3-dioxolane-2-carboxylic acid](/img/structure/B39882.png)










